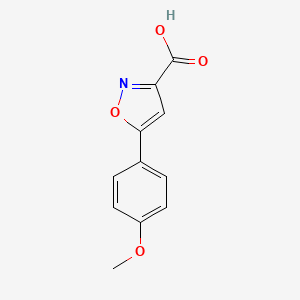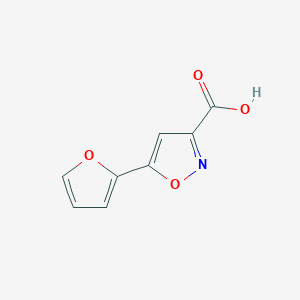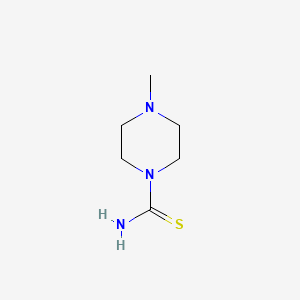
5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine" is a heterocyclic compound that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The studies provided focus on the synthesis and characterization of compounds with furan and pyrazole moieties, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the Vilsmeier-Haack reaction was employed to synthesize furo[2,3-c:5,4-c']dipyrazole derivatives, which involved the formation of a methyl group, chloro substitution, and cyclization in one step . Similarly, other studies have reported the synthesis of compounds with furan and pyrazole moieties through condensation and subsequent reactions .
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using various spectroscopic techniques such as FT-IR, NMR, and HRMS. X-ray powder diffraction (XRPD) and density functional theory (DFT) studies have also been used to investigate the crystal structure and to perform theoretical analysis, respectively . These techniques help in elucidating the spatial arrangement of atoms within the molecule and confirm the successful synthesis of the target compound.
Chemical Reactions Analysis
The synthesized compounds can undergo further chemical transformations to yield a variety of derivatives. For example, interaction with secondary heterocyclic amines, hydroxylamine hydrochloride, hydrazine hydrate, and phenylhydrazine can afford different aminomethylene and isoxazolyl derivatives . The presence of reactive functional groups such as nitro, amino, and thiol groups in these compounds allows for a range of chemical reactions, leading to diverse structural analogs with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as absorption and emission spectra, are influenced by the substituents on the furan and pyrazole moieties. The absorption maxima and fluorescence characteristics vary depending on the groups attached to these moieties, and changes in solvent polarity can also affect these properties . The solid-state molecular structure and intermolecular interactions contribute to the overall stability and reactivity of the compounds .
Scientific Research Applications
Synthesis of Heterocycles
Research has demonstrated efficient methodologies for the synthesis of complex heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, Bazhin et al. (2015) developed new synthetic routes to trifluoromethylated N-heterocycles, showcasing the versatility of furan derivatives in constructing complex molecules with potential applications in drug development and material science (D. N. Bazhin et al., 2015). Similarly, a concise synthesis of a tetrahydropyrazolopyrazine building block was described by Shu et al. (2012), highlighting the utility of pyrazole derivatives in synthesizing key intermediates for pharmaceuticals and agrochemicals (L. Shu et al., 2012).
Antimicrobial and Antitubercular Activities
Several studies have explored the antimicrobial and antitubercular potential of compounds derived from pyrazole and furan. Abdelhamid et al. (2019) synthesized novel 1,3,4-thiadiazoles with promising antimicrobial activities, indicating the therapeutic potential of these compounds in addressing bacterial infections (A. Abdelhamid et al., 2019). Kantevari et al. (2011) reported the synthesis and antimycobacterial activity of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, demonstrating significant efficacy against Mycobacterium tuberculosis, which suggests a potential route for developing new antitubercular agents (S. Kantevari et al., 2011).
Antioxidant Properties
The exploration of antioxidant properties in synthesized compounds is vital for developing treatments for oxidative stress-related diseases. Prabakaran et al. (2021) synthesized a series of novel chalcone derivatives showing potent antioxidant activities, illustrating the role of furan and pyrazole derivatives in creating effective antioxidant agents (G. Prabakaran et al., 2021).
properties
IUPAC Name |
5-methyl-2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-5-10(11)13(12-7)6-9-4-3-8(2)14-9/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQLQFDALLEOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=CC(=N2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)
![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)
![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)





![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)


